3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid (hereafter referred to as the target compound) is a spirocyclic amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its unique spiro[3.3]heptane framework imposes conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for stabilizing secondary structures or modulating pharmacokinetic properties .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCIEISOUBCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[33]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modification of other functional groups. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
Comparison with Similar Compounds
Positional Isomers: 1-Fmoc-Spiro[3.3]heptane Derivatives
Key Analog: 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid ()
- Structural Difference: The Fmoc-amino group is at position 1 instead of position 3.
- Impact: Positional isomerism alters steric and electronic environments. The carboxylate at position 1 may hinder coupling efficiency in SPPS compared to the target compound’s carboxylate at position 1 and Fmoc-amino at position 3. This could affect peptide backbone geometry and synthetic yield .
Larger Spirocyclic Systems: Spiro[4.5]decane Derivatives
Key Analog : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid ()
- Structural Features : A larger spiro[4.5]decane ring with dual Fmoc and tert-butoxycarbonyl (Boc) protections.
- Orthogonal Protection: Dual Fmoc/Boc groups enable sequential deprotection strategies, unlike the single Fmoc in the target compound .
Linear Fmoc-Protected β³-Amino Acids
Key Analog: (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid (Fmoc-β³-Et-OH) ()
- Structural Difference: Linear β³-homoamino acid vs. spirocyclic backbone.
- Impact :
Aromatic Substituted Analogs: Trifluoromethylphenyl Derivatives
Key Analog: 3-(Fmoc-amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid ()
- Structural Feature : Aromatic trifluoromethylphenyl group at position 3.
- Electronic Effects: Electron-withdrawing CF₃ may influence reactivity during peptide coupling or deprotection .
Piperazine-Based Fmoc Derivatives
Key Analog : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ()
- Structural Feature : Flexible piperazine ring with an acetic acid linker.
- Comparison: Flexibility: Piperazine’s flexibility contrasts with the spiro system’s rigidity, making it suitable as a linker rather than a conformational constraint. Applications: Used in non-peptidic small-molecule synthesis, whereas the target compound is tailored for peptide backbone integration .
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid, also known by its CAS number 2445790-75-8, is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its spirocyclic structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The compound features a spiro[3.3]heptane core, which contributes to its rigidity and potential interactions with biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.4 g/mol |
| Structure Type | Spirocyclic |
| Fmoc Group | Present |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly as a bioisostere of phenyl-containing compounds. Research indicates that the incorporation of the spiro[3.3]heptane moiety can enhance the pharmacological profile of existing drugs.
Mechanistic Insights
The compound has shown promise in inhibiting the Hedgehog signaling pathway, which is critical in several cancers. Studies have demonstrated that analogs incorporating the spiro[3.3]heptane structure exhibit varying degrees of potency compared to their phenyl counterparts.
Case Study: Hedgehog Signaling Inhibition
In a comparative study involving Sonidegib (an approved drug for basal cell carcinoma), it was found that:
- Sonidegib IC50 : 0.0015 µM
- Trans-76 (spiro analog) : 0.48 µM
- Cis-76 (spiro analog) : 0.24 µM
These results indicate that while the spiro analogs are less potent than Sonidegib, they still demonstrate significant micromolar inhibition, suggesting potential for further optimization in drug design .
Comparative Analysis with Other Compounds
The unique structure of this compound allows it to serve as a saturated bioisostere for various drugs traditionally utilizing phenyl rings.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) |
|---|---|---|
| Sonidegib | Phenyl-based | 0.0015 |
| Trans-76 | Spiro[3.3]heptane | 0.48 |
| Cis-76 | Spiro[3.3]heptane | 0.24 |
| Vorinostat | Phenyl-based | Not specified |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic core and the introduction of the Fmoc group . The applications extend beyond oncology to include potential roles in enzyme-substrate interactions and other therapeutic areas.
Synthetic Pathway Overview
- Formation of Spirocyclic Core : Cyclization of suitable precursors.
- Fmoc Group Introduction : Utilizing Fmoc chloride and a base.
- Carboxylic Acid Attachment : Finalizing the structure through targeted reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
